molecular formula C11H13NO3 B1356034 ethyl 2-(N-phenylformamido)acetate

ethyl 2-(N-phenylformamido)acetate

Cat. No.: B1356034
M. Wt: 207.23 g/mol
InChI Key: DKQPASMMIHXYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(N-phenylformamido)acetate is an ester derivative featuring a phenylformamide group attached to the α-carbon of an acetate backbone.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 2-(N-formylanilino)acetate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)8-12(9-13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

DKQPASMMIHXYBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C=O)C1=CC=CC=C1

sequence

G

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of ethyl 2-(N-phenylformamido)acetate, highlighting differences in substituents and their impact on physical properties and reactivity:

Compound Name Substituent/Modification Key Properties/Applications Reference ID
Ethyl 2-[N-(2-formylphenyl)benzenesulfonamido]acetate Sulfonamide group at N-phenyl position Exhibits crystallographic orthorhombic symmetry (P212121) with a = 11.35 Å, b = 11.78 Å, c = 12.80 Å; used in crystallographic studies .
Methyl 2-((4-(N-phenylformamido)butyl)thio)acetate Thioether linkage and elongated alkyl chain NMR data (δ 8.36 ppm for formyl proton, 1H NMR in CDCl₃) indicates strong deshielding effects; potential for metal coordination via sulfur .
2-(N-phenylformamido)ethyl acetate (60c) Ethyl ester with shorter alkyl spacer Synthesized via Cu(CF₃SO₃)₂-catalyzed reaction (70% yield); demonstrates reactivity in C–N bond cleavage .
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate Benzotriazole substituent Likely enhances photostability and binding affinity in medicinal chemistry applications .

Spectroscopic Differences

  • NMR Shifts : The formyl proton in methyl 2-((4-(N-phenylformamido)butyl)thio)acetate appears at δ 8.36 ppm (1H NMR, CDCl₃), compared to δ 8.34–8.40 ppm in sulfonamide derivatives, indicating subtle electronic effects from sulfur vs. oxygen .
  • Mass Spectrometry: HRMS data for methyl 2-((4-(N-phenylformamido)butyl)thio)acetate (C16H26NOS, [M+H]+: 280.1730) aligns with theoretical values, confirming structural integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.